molecular formula C13H16ClN3O2S B2360813 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride CAS No. 1032073-17-8

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride

Cat. No.: B2360813
CAS No.: 1032073-17-8
M. Wt: 313.8
InChI Key: CVYAFGKJJFOHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride involves several steps, typically starting with the preparation of the indoline and pyrazole moieties. The indoline moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole moiety is often prepared through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds .

For the sulfonylation step, the pyrazole derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonylated pyrazole. This intermediate is then coupled with the indoline derivative under suitable conditions to yield the final product, this compound .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.ClH/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYAFGKJJFOHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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